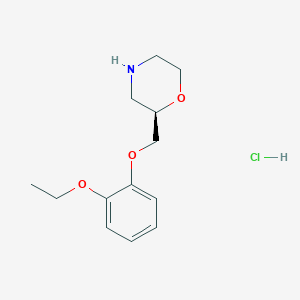

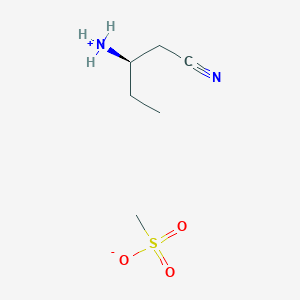

(3R)-3-Aminopentanenitrile methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3R)-3-Aminopentanenitrile methanesulfonate” is a chemical compound that likely contains an aminopentanenitrile group and a methanesulfonate group. The “3R” denotes the configuration of the chiral center in the aminopentanenitrile group .

Molecular Structure Analysis

The molecular structure of “(3R)-3-Aminopentanenitrile methanesulfonate” would likely include multiple bonds, rotatable bonds, and possibly a sulfone or sulfonate group .

Chemical Reactions Analysis

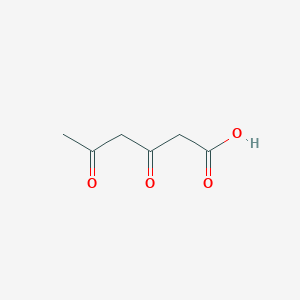

Methanesulfonic acid (MSA), a component of methanesulfonate, is a very strong acid that is stable against chemical oxidation and reduction . It’s used in hydrometallurgy and has several appealing properties .

Aplicaciones Científicas De Investigación

Atmospheric Chemistry and Environmental Impact

Methanesulfonate, derived from the atmospheric oxidation of dimethyl sulfide (DMS) produced by oceanic phytoplankton, significantly contributes to marine aerosols. Its hygroscopic properties, critical in cloud condensation processes, are examined through studies revealing that methanesulfonate salts like CH3SO3Na, CH3SO3K, and (CH3SO3)2Ca show distinct hygroscopic behaviors at various relative humidities, affecting cloud formation and climate modeling (Guo et al., 2020). The transformation of methanesulfonic acid (MSA) and its salts through heterogeneous OH oxidation, further elucidating their roles in atmospheric chemistry, highlights the complex processes affecting aerosol composition and dynamics (Kwong et al., 2018).

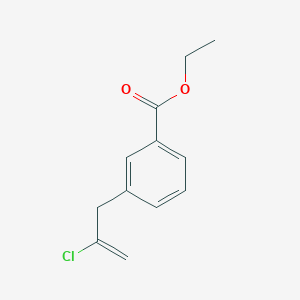

Organic Synthesis and Catalysis

Methanesulfonic acid and its derivatives serve as catalysts and intermediates in various organic syntheses. For instance, manganese dioxide and methanesulfonic acid systems efficiently promote alkylation of benzylic ethers and carbamates with ketones, demonstrating the versatility of methanesulfonic acid in facilitating C-H bond activation under mild conditions (Liu et al., 2013). Similarly, the use of glycosyl methanesulfonates in regio- and stereoselective couplings, catalyzed by diarylborinic acids, underscores the role of methanesulfonates in the synthesis of complex molecules, including carbohydrates (D’Angelo & Taylor, 2016).

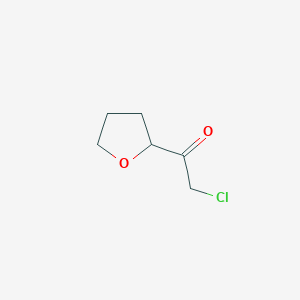

Energy Storage and Electrochemistry

The study of vanadium redox flow batteries (VRFBs) introduces methanesulfonic acid (MSA) and aminomethylsulfonic acid (AMSA) as additives enhancing the electrochemical properties and thermal stability of electrolytes. These additives improve the activity and reversibility of the V(IV)/V(V) redox couple, demonstrating the potential of methanesulfonic acid derivatives in optimizing energy storage systems (He et al., 2013).

Chemical Stability and Reactivity Studies

Research into the stability and reactivity of methanesulfonic acid and its derivatives under various conditions offers insights into their behavior in different chemical environments. For example, the formation and decomposition of methanesulfonyl iodide in aqueous solutions have been explored, providing valuable information on its potential applications and reactivity patterns (Rajakaruna et al., 2019).

Direcciones Futuras

Methanesulfonic acid, a component of methanesulfonate, is expected to become more widely available and increasingly attractive due to its many applications and the industrialization of a new sustainable synthesis process . This could potentially impact the future directions of compounds like “(3R)-3-Aminopentanenitrile methanesulfonate”.

Propiedades

IUPAC Name |

(3R)-3-aminopentanenitrile;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.CH4O3S/c1-2-5(7)3-4-6;1-5(2,3)4/h5H,2-3,7H2,1H3;1H3,(H,2,3,4)/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUWGHZSEBRWEO-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#N)N.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC#N)N.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60722054 |

Source

|

| Record name | Methanesulfonic acid--(3R)-3-aminopentanenitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-Aminopentanenitrile methanesulfonate | |

CAS RN |

474645-97-1 |

Source

|

| Record name | Methanesulfonic acid--(3R)-3-aminopentanenitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.